molecular formula C9H12N2O2 B1267289 3-(2-Hydroxyphenyl)propanohydrazide CAS No. 24535-13-5

3-(2-Hydroxyphenyl)propanohydrazide

Cat. No.: B1267289
CAS No.: 24535-13-5
M. Wt: 180.2 g/mol
InChI Key: VOYZQISHSPGPFX-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)propanohydrazide is an organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 g/mol . It is characterized by the presence of a hydrazide functional group attached to a 3-(2-hydroxyphenyl)propanoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyphenyl)propanohydrazide typically involves the reaction of 3-(2-hydroxyphenyl)propanoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

3-(2-Hydroxyphenyl)propanoic acid+Hydrazine hydrateThis compound+Water\text{3-(2-Hydroxyphenyl)propanoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 3-(2-Hydroxyphenyl)propanoic acid+Hydrazine hydrate→this compound+Water

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyphenyl)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydrazide group under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(2-oxo-phenyl)propanohydrazide.

    Reduction: Formation of 3-(2-hydroxyphenyl)propylamine.

    Substitution: Formation of various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

3-(2-Hydroxyphenyl)propanohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyphenyl)propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This compound may also participate in redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyphenyl)propanoic acid: The precursor to 3-(2-Hydroxyphenyl)propanohydrazide.

    3-(2-Hydroxyphenyl)propylamine: A reduction product of this compound.

    3-(2-Oxo-phenyl)propanohydrazide: An oxidation product of this compound.

Uniqueness

This compound is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound for research in medicinal chemistry .

Properties

IUPAC Name

3-(2-hydroxyphenyl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-11-9(13)6-5-7-3-1-2-4-8(7)12/h1-4,12H,5-6,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYZQISHSPGPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310221
Record name 3-(2-hydroxyphenyl)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24535-13-5
Record name 24535-13-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-hydroxyphenyl)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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